Product packaging for 5H-thieno[2,3-c]pyrrole(Cat. No.:CAS No. 250-63-5)

5H-thieno[2,3-c]pyrrole

Cat. No.: B14745010
CAS No.: 250-63-5
M. Wt: 123.18 g/mol
InChI Key: SHZBQOWKRGTTIT-UHFFFAOYSA-N
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Description

5H-Thieno[2,3-c]pyrrole (CAS RN 250-63-5) is a fused heterocyclic compound of significant interest in medicinal chemistry and organic materials research. It features a molecular formula of C6H5NS and an average mass of 123.173 g/mol . This scaffold is synthetically accessible via a novel phosphineimine–alkylidenemalonate cyclization reaction, highlighting its modern synthetic relevance . As part of the thienopyrrole family, it is recognized as a privileged structure, or isostere of indole, where a thiophene ring is fused to a pyrrole ring . This makes it a valuable building block for the development of novel pharmacologically active molecules. Fused heterocycles like this compound provide significant advantages for extensive structural modifications, which are crucial in drug discovery for optimizing potency and selectivity . While its specific isomer thieno[3,2-b]pyrrole has been investigated for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties, this compound serves as a core scaffold for similar exploration . Furthermore, related thienopyrrole derivatives are actively investigated for their utility in material science, with potential applications in organic semiconductors, transistors, and dye sensitizers . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NS B14745010 5H-thieno[2,3-c]pyrrole CAS No. 250-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250-63-5

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

IUPAC Name

5H-thieno[2,3-c]pyrrole

InChI

InChI=1S/C6H5NS/c1-2-8-6-4-7-3-5(1)6/h1-4,7H

InChI Key

SHZBQOWKRGTTIT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CNC=C21

Origin of Product

United States

Synthetic Methodologies for the 5h Thieno 2,3 C Pyrrole Core and Its Derivatives

Historical Development of Thienopyrrole Synthesis

The synthesis of thienopyrroles, including the 5H-thieno[2,3-c]pyrrole isomer, has evolved significantly over the years. Early work often focused on the construction of the bicyclic system from suitably substituted thiophene (B33073) or pyrrole (B145914) precursors. For instance, early syntheses of the related 5,6-dihydro-4H-thieno[2,3-c]pyrroles were reported, which could then be oxidized to the aromatic this compound system. utwente.nlresearchgate.net These foundational methods paved the way for the development of more sophisticated and efficient synthetic strategies.

One of the key challenges in the early synthesis of thienopyrroles was achieving regiochemical control, as different isomers could be formed depending on the cyclization strategy. The development of methods that allowed for the unambiguous synthesis of a single isomer, such as this compound, was a significant advancement in the field.

Core Synthetic Strategies for this compound System

Modern synthetic chemistry has provided a toolkit of reactions that can be applied to the construction of the this compound core. These methods often focus on efficiency, regioselectivity, and the ability to introduce a variety of substituents.

Phosphineimine-Alkylidenemalonate Cyclization Reactions

A notable and novel approach to the synthesis of this compound involves the cyclization of a phosphineimine with an alkylidenemalonate. rsc.org This method provides a direct route to the core structure. The reaction proceeds through the formation of a phosphineimine from a suitable thiophene precursor, which then undergoes an intramolecular Wittig-type reaction with an adjacent alkylidenemalonate functionality to form the pyrrole ring. This strategy is advantageous due to its high efficiency and the mild conditions under which it can be performed.

Ring Closure Approaches from Thiophene Precursors

A common and versatile strategy for the synthesis of thienopyrroles involves the construction of the pyrrole ring onto a pre-existing thiophene scaffold. A modular synthesis approach has been developed for the construction of densely functionalized thieno[3,2-b]pyrroles, which can also be applied to the regioisomeric thieno[2,3-b]pyrrole core. sci-hub.se This typically involves the use of a thiophene derivative bearing functional groups at the 2 and 3 positions that can be elaborated into the pyrrole ring.

For example, a 2-aminothiophene-3-carboxylate can be reacted with a suitable reagent to form the N-C bond and complete the pyrrole ring. Alternatively, a 2,3-disubstituted thiophene with appropriate functional groups can undergo an intramolecular cyclization to form the fused pyrrole ring. The choice of starting materials and reaction conditions is crucial for achieving the desired regiochemistry and substitution pattern.

Regioselective Synthesis Utilizing Curtius Rearrangements

The Curtius rearrangement is a powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines via an isocyanate intermediate. nih.govnih.govorganic-chemistry.org This reaction proceeds with the retention of stereochemistry and is tolerant of a wide range of functional groups. nih.gov While a direct application of the Curtius rearrangement for the synthesis of this compound is not widely reported, its principles can be applied to the construction of the pyrrole ring.

The general mechanism of the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org The isocyanate can then be trapped with various nucleophiles. For the synthesis of a thienopyrrole, a thiophene-3-carboxylic acid could be converted to the corresponding acyl azide. Upon rearrangement, the resulting isocyanate could be trapped by an intramolecular nucleophile or be converted to an amine, which could then undergo a subsequent cyclization to form the pyrrole ring. The versatility of the Curtius rearrangement makes it a potentially valuable, though underexplored, method for the regioselective synthesis of thienopyrroles.

Table 1: Overview of the Curtius Rearrangement

Step Description Key Intermediate
1. Acyl Azide Formation A carboxylic acid is converted to an acyl azide. Acyl azide
2. Rearrangement The acyl azide undergoes thermal or photochemical rearrangement to form an isocyanate. Isocyanate

Isothiocyanate-Mediated Cyclization Pathways

Isothiocyanates are versatile reagents in organic synthesis, known for their ability to participate in cyclization reactions to form a variety of heterocyclic compounds. nih.govmdpi.com The reactivity of the isothiocyanate group (–N=C=S) allows for the formation of new carbon-nitrogen and carbon-sulfur bonds, making it a useful tool for the construction of nitrogen-containing heterocycles.

In the context of this compound synthesis, an isothiocyanate-mediated cyclization could involve the reaction of a suitably substituted thiophene with a reagent that introduces the isothiocyanate functionality, or the use of a thiophene-bearing isothiocyanate that undergoes an intramolecular cyclization. For instance, a 3-aminothiophene could be converted to a 3-isothiocyanato-thiophene, which could then react with a carbon nucleophile to form the pyrrole ring. The use of elemental sulfur in the synthesis of isothiocyanates from primary amines and carbenes has also been reported, offering a modern approach to generating these reactive intermediates. mdpi.com

Vilsmeier-Haack Reactions in Core Functionalization

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. slideshare.net This reaction employs a Vilsmeier reagent, typically generated from a substituted amide such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (–CHO) onto the aromatic ring.

For the this compound system, which is an electron-rich heterocycle, the Vilsmeier-Haack reaction can be used to introduce a formyl group at a specific position on the bicyclic core. This formyl group can then serve as a handle for further functionalization, allowing for the introduction of a wide variety of substituents and the construction of more complex derivatives. The regioselectivity of the Vilsmeier-Haack reaction on the thienopyrrole core would be dictated by the electronic properties of the bicyclic system.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5,6-dihydro-4H-thieno[2,3-c]pyrrole
thieno[3,2-b]pyrrole
thieno[2,3-b]pyrrole
2-aminothiophene-3-carboxylate
thiophene-3-carboxylic acid
3-aminothiophene
3-isothiocyanato-thiophene
dimethylformamide (DMF)
phosphorus oxychloride (POCl3)
isocyanate
acyl azide
phosphineimine

Synthesis of Advanced Intermediates for Diverse this compound Derivatization

A key strategy for accessing a range of this compound derivatives involves the synthesis of non-aromatic dihydrothienopyrrole precursors, which can then be aromatized in a subsequent step. This approach allows for greater control over functionalization and substitution patterns.

One prominent method involves the ring closure of methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with various primary amines to yield a series of 5,6-dihydro-4H-thieno[2,3-c]pyrroles. researchgate.net These dihydro intermediates serve as stable platforms that can be converted to the corresponding aromatic 5H-thieno[2,3-c]pyrroles through two primary methods: autoxidation or dehydrogenation using reagents like chloranil. researchgate.net This two-step sequence provides a versatile route to N-substituted 5H-thieno[2,3-c]pyrroles.

Another effective, though more specialized, pathway to a functionalized dihydro intermediate is through a Curtius rearrangement. The synthesis of 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one has been achieved starting from methyl thiophene-3-carboxylate derivatives. This method proceeds via the regioselective formation of a monoacyl azide, which then undergoes a Curtius rearrangement to an isocyanate, followed by cyclization to afford the thieno[2,3-c]pyrrol-4-one. This ketone-containing intermediate is a valuable precursor for further derivatization at the pyrrolone ring.

Furthermore, the oxidation of certain 5,6-dihydro-4H-thieno[2,3-c]pyrroles with aqueous hydrogen peroxide in methanol (B129727) can furnish the corresponding N-oxides. researchgate.net These N-oxides are themselves advanced intermediates, as their subsequent dehydration provides another route to the aromatic this compound core. researchgate.net

The following interactive table summarizes key advanced intermediates and their utility in the synthesis of diverse this compound derivatives.

IntermediateStarting MaterialKey TransformationResulting Derivative
5,6-Dihydro-4H-thieno[2,3-c]pyrrolesMethyl 2,3-bis(chloromethyl)thiophene-5-carboxylate and primary aminesDehydrogenation (e.g., with chloranil) or AutoxidationN-Substituted 5H-thieno[2,3-c]pyrroles
5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-oneMethyl thiophene-3-carboxylate derivativesCurtius rearrangement and cyclizationFunctionalized 5H-thieno[2,3-c]pyrroles
5,6-Dihydro-4H-thieno[2,3-c]pyrrole N-oxides5,6-Dihydro-4H-thieno[2,3-c]pyrrolesOxidation (H₂O₂ in methanol)5H-Thieno[2,3-c]pyrroles (via dehydration)

Challenges Associated with the Synthesis of Highly Labile Thienopyrrole Ring Systems

The synthesis and manipulation of the this compound ring system are often complicated by the inherent lability and reactivity of this heterocyclic scaffold. These challenges can manifest as unwanted side reactions, difficulties in purification, and limitations on the types of chemical transformations that can be successfully employed.

A significant challenge arises during the oxidation of N-aryl substituted 5,6-dihydro-4H-thieno[2,3-c]pyrroles. When using aqueous hydrogen peroxide in formic acid, instead of the expected N-oxide formation, a Meisenheimer rearrangement can occur, leading to the formation of undesired rearranged products. researchgate.netutwente.nl This reactivity curtails a potential pathway for functionalization and highlights the sensitive nature of the thienopyrrole core.

The electron-rich nature of the pyrrole ring within the fused system makes it susceptible to degradation under harsh acidic or oxidative conditions. This inherent instability often necessitates the use of mild reaction conditions and can lead to the formation of complex and intractable mixtures of products, complicating purification efforts. While not specific to the this compound isomer, challenges in achieving selective functionalization, such as nitration, on related thienopyrrole scaffolds suggest that similar difficulties would be encountered with electrophilic substitution reactions on this core.

The purification of this compound derivatives can also be problematic due to their potential for polymerization or decomposition on common purification media like silica (B1680970) gel. The labile nature of the N-H proton in the unsubstituted parent compound can also lead to difficulties in handling and storage. The parent this compound itself is a solid with a relatively low melting point of 68.5-69.5 °C, which can also present handling challenges. These stability issues underscore the need for careful experimental design and handling when working with this sensitive heterocyclic system.

Derivatization Strategies and Advanced Structural Modifications of 5h Thieno 2,3 C Pyrrole

Functionalization at the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom of the pyrrole moiety in the 5H-thieno[2,3-c]pyrrole system is a primary site for functionalization. This modification is crucial for modulating solubility, influencing solid-state packing, and tuning electronic properties.

N-Alkylation: The introduction of alkyl chains to the pyrrole nitrogen is a common and critical strategy, particularly for enhancing the solubility of thienopyrrole-based materials in common organic solvents, which is essential for solution-based processing of electronic devices. nih.govrsc.org For instance, in the related dithieno[3,2-b:2′,3′-d]pyrrole (DTP) system, long alkyl chains are attached to the nitrogen atom to prevent low solubility, which is a major obstacle to device fabrication. nih.gov This is typically achieved by treating the N-H-containing precursor with an alkyl halide (e.g., methyl iodide) in the presence of a base, such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The length and branching of the alkyl chain, such as using 2-ethylhexyl groups, can be systematically varied to control processability and material performance. nih.govnih.gov

N-Arylation: While less common than N-alkylation for solubility, N-arylation is employed to introduce specific electronic or structural features. This can be accomplished through coupling reactions, providing a direct linkage to other aromatic systems and extending the π-conjugation path.

N-Acylation: The pyrrole nitrogen can also undergo acylation. This introduces an electron-withdrawing acyl group, which can significantly alter the electronic character of the thienopyrrole core and serve as a handle for further synthetic transformations. tandfonline.com

Substituent Introduction on the Thiophene (B33073) Moiety

The thiophene ring of the this compound scaffold is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. These modifications are used to extend conjugation or to introduce functional groups that direct the assembly of the molecule in the solid state.

Halogenation: Bromination is a key reaction for introducing substituents onto the thiophene ring. Reagents like N-Bromosuccinimide (NBS) are commonly used. nih.gov For fused thienopyrrole systems, regioselective bromination can be achieved by carefully controlling reaction conditions, such as the basicity of the medium, allowing for substitution at specific positions on the thiophene ring. nih.gov These bromo-derivatives are versatile intermediates for subsequent cross-coupling reactions like Suzuki or Stille couplings, enabling the attachment of a wide variety of aryl or heteroaryl groups. nih.govsquarespace.com

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich heterocycles like thienopyrroles. nih.govorganic-chemistry.orgwikipedia.org The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the electrophilic Vilsmeier reagent. organic-chemistry.orgwikipedia.orgchemtube3d.com This formyl group can then be used in further reactions, such as condensations, to build more complex molecular architectures. squarespace.com For example, in the synthesis of activators for pyruvate (B1213749) kinase M2, a Vilsmeier-Haack reaction was successfully used to install an aldehyde functionality on a thieno[3,2-b]pyrrole core. nih.gov

The table below summarizes common methods for functionalizing the thiophene moiety.

ReactionReagents and ConditionsPosition of SubstitutionPurpose
BrominationN-Bromosuccinimide (NBS)Thiophene RingIntermediate for cross-coupling reactions
FormylationPOCl₃, DMF (Vilsmeier-Haack)Thiophene RingIntroduction of an aldehyde group for further synthesis
NitrationCu(NO₃)₂, Ac₂OThiophene RingIntroduction of a nitro group

Annulation Approaches to Form Fused Systems, including Thieno[2,3-c]pyrrole-4,6-dione

Annulation, the construction of a new ring onto an existing one, transforms the this compound core into more complex, rigid, and planar fused systems. A particularly important derivative is thieno[2,3-c]pyrrole-4,6-dione (TPD), which is created by adding a dione-functionalized ring.

The synthesis of TPD involves the cyclization of appropriate precursors. For example, one route involves the condensation of thiophene-3,4-dicarboxylic acid with acetic anhydride, followed by reaction with an amine. squarespace.com The resulting TPD unit is a strong electron-withdrawing moiety due to its imide and ketone functionalities. This property makes it a highly valuable building block in materials chemistry. nih.govijaers.com

Beyond the dione, other fused systems can be created. For example, pyridazinone rings can be formed by treating a formylated thienopyrrole with hydrazine. nih.gov Rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones represents another advanced strategy for constructing the pyrrole ring in fused systems. researchgate.net These annulation strategies significantly expand the library of available thienopyrrole-based structures for diverse applications. Dihydro-4H-thieno-[2,3-c]-pyrroles have been synthesized via a three-step method involving ring closure of methyl 2,3-bis(chloro-methyl)thiophene-5-carboxylate with a primary amine, followed by autooxidation and dehydrogenation. tandfonline.com

Integration into Acceptor-Donor-Acceptor (A-D-A) and Donor-Acceptor (D-A) Frameworks

The distinct electronic nature of derivatized 5H-thieno[2,3-c]pyrroles makes them ideal components for constructing molecules with tailored charge-transfer properties. Specifically, the electron-withdrawing thieno[2,3-c]pyrrole-4,6-dione (TPD) unit is widely used as an acceptor (A), while the parent thienopyrrole can act as a donor (D).

These units are integrated into larger conjugated frameworks using cross-coupling reactions like Stille or Suzuki couplings. squarespace.comtandfonline.com This creates molecules with specific architectures, such as A-D-A or D-A-D, which are central to the design of materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). ijaers.comresearchgate.net

In A-D-A type molecules, a central electron-donating core, such as dithienosilole (DTS) or indacenodithiophene (IDT), is flanked by two electron-accepting TPD units. researchgate.netacs.org This design promotes intramolecular charge transfer (ICT) from the donor core to the acceptor ends upon photoexcitation, a critical process for charge separation in solar cells. acs.org The performance of these materials is highly dependent on the choice of the donor core and any π-bridging units (like thiophene) that connect the donor and acceptor segments. ijaers.comtandfonline.com

The table below presents examples of TPD-based molecules in A-D-A and D-A frameworks.

Molecule ArchitectureDonor (D) / π-bridgeAcceptor (A)Key Properties/ApplicationReference
D-A-DTriphenylamine (TPA) / ThiopheneThieno[2,3-c]pyrrole-4,6-dione (TPD)Organic Solar Cells (PCE ~3.31%) ijaers.com
A-D-ABenzodithiophene (BDT) / ThiopheneThieno[2,3-c]pyrrole-4,6-dione (TPD)Organic Solar Cells (PCE ~4.62%) ijaers.com
A-π-D-π-ADithienosilole (DTS) / BithiopheneThieno[2,3-c]pyrrole-4,6-dione (TPD)Organic Solar Cells (V_oc of 0.97 V) researchgate.net
A₂-A₁-D-A₁-A₂Indacenodithiophene (IDT)TPD (A₁) / Dicyanomethylene-rhodanine (A₂)Non-fullerene Acceptor (PCE ~7.58%) acs.org

Influence of Side Chains on Molecular Architecture and Functionality

Side chains attached to the thienopyrrole core, particularly at the pyrrole nitrogen, have a profound impact that extends beyond simple solubility modulation. rsc.org They are critical in directing the molecular packing in the solid state, which in turn governs the material's electronic properties, such as charge carrier mobility. nih.govnih.gov

Furthermore, introducing heteroatoms, such as sulfur, into the side chains can alter the material's electronegativity and frontier molecular orbital energy levels, providing another tool for tuning electronic characteristics. semanticscholar.org Side chain engineering is therefore a crucial strategy for optimizing the performance of next-generation organic electronic materials. rsc.org

Side ChainCore UnitObserved EffectReference
Hexyl vs. 2-EthylhexylThieno[3,4-c]pyrrole-4,6-dione (B1257111)Affects polymer molecular weight and electron mobility. nih.gov
Varying oligothiophene lengthThieno[3,4-c]pyrrole-4,6-dioneSensitive impact on OTFT device performance. nih.gov
Alkylthio vs. AlkylThieno[3,2-b]thiophene-porphyrinImproved solubility, better surface morphology, and higher hole mobility. semanticscholar.org
Fluorene (B118485)Thieno[3,4-c]pyrrole-4,6-dioneImparts new functionalities while maintaining optoelectronic properties. rsc.org

Investigation of Polymorphism and its Implications for Material Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical phenomenon in materials science. Different polymorphs of the same molecule can exhibit strikingly different physical properties, including solubility, stability, and photophysical behavior.

For derivatives of thieno[2,3-c]pyrrole, polymorphism has been explicitly observed. In one study, a thieno[2,3-c]pyrrole-4,6-dione-based oligomer was found to crystallize into five different polymorphs depending on the solvent and crystallization conditions. researchgate.net These polymorphs showed significant differences in their photophysical properties, highlighting the importance of controlling the crystallization process.

The performance of organic electronic devices is intimately linked to the thin-film morphology, which is a manifestation of the material's solid-state packing and potential polymorphism. Post-deposition treatments, such as thermal annealing, are often used to optimize this morphology. ijaers.comacs.org For example, annealing a thin film of a TPD-based small molecule at 120°C was found to improve the nanoscale morphology, leading to an increase in the power conversion efficiency of a solar cell from 3.90% to 4.62%. ijaers.com This improvement is attributed to a more ordered molecular packing, which facilitates more efficient charge transport. The study of polymorphism and the ability to control thin-film microstructure are therefore essential for realizing the full potential of thieno[2,3-c]pyrrole-based materials. tandfonline.com

Advanced Spectroscopic and Characterization Methodologies for 5h Thieno 2,3 C Pyrrole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5H-thieno[2,3-c]pyrrole derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are fundamental. In ¹H NMR of thieno[2,3-c]pyrrole systems, the chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, the NH proton typically appears as a broad singlet at a downfield chemical shift. nih.gov The protons on the thiophene (B33073) and pyrrole (B145914) rings exhibit characteristic chemical shifts and coupling constants (J), which allow for their precise assignment. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for more complex structures. These techniques establish correlations between protons and carbons, enabling the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. nih.gov For example, HMBC is particularly useful for identifying long-range couplings between protons and carbons, which helps in assembling the fused heterocyclic framework. nih.gov The analysis of different nuclei, including ¹⁵N, can also provide further structural confirmation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Thieno[c]pyrrole Derivatives Note: Data is illustrative and can vary based on substitution and solvent.

NucleusPositionChemical Shift (ppm) RangeMultiplicityCoupling Constant (Hz) Range
¹HNH10.0 - 13.5bs-
¹HH-2, H-36.5 - 8.5d4.8 - 5.2
¹HH-7, H-87.5 - 8.6d4.8 - 5.2
¹³CC=O155 - 165--
¹³CC-2, C-3120 - 140--
¹³CC-3a, C-6a125 - 150--

Data compiled from studies on related thienopyrimidine and pyrazolothienopyrimidine systems. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of this compound derivatives. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula with high confidence. acs.org This is particularly vital in distinguishing between isomers or compounds with very similar molecular weights.

In addition to molecular weight confirmation, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to study the fragmentation pathways of these molecules. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analytes. nih.govlifesciencesite.com The fragmentation patterns observed are highly dependent on the structure of the molecule, particularly the nature and position of substituents on the thienopyrrole core. nih.gov

For pyrrole derivatives, typical fragmentation pathways involve the loss of small molecules or radicals from the side chains. nih.gov In the case of fused systems like this compound, the characteristic fragmentation may involve the cleavage of the heterocyclic rings. For instance, studies on related oxadiazole heterocycles show that the primary cleavage can correspond to a formal retro 1,3-dipolar cycloaddition. sci-hub.st Understanding these fragmentation mechanisms is crucial for the structural elucidation of novel derivatives, impurities, or metabolites. nih.govmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of a this compound derivative displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational modes for the this compound core include:

N-H Stretching: A characteristic band for the pyrrole amine typically appears in the region of 3200-3400 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic C=C bond stretching within the thiophene and pyrrole rings gives rise to absorptions in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrole ring can be found in the 1250-1350 cm⁻¹ range.

C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring is typically weaker and appears at lower frequencies.

The presence, absence, or shift of these bands provides direct evidence for the core structure and the successful incorporation of various substituents. For example, the introduction of a carbonyl group in thieno[2,3-c]pyrrole-4,6-dione derivatives would introduce a strong C=O stretching band around 1650-1750 cm⁻¹. researchgate.net

Table 2: Typical FT-IR Absorption Bands for this compound Structures

Functional GroupBond VibrationFrequency Range (cm⁻¹)Intensity
Pyrrole AmineN-H Stretch3200 - 3400Medium-Broad
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingsC=C Stretch1400 - 1600Medium-Strong
Pyrrole RingC-N Stretch1250 - 1350Medium

Data based on characteristic frequencies for pyrrole and thiophene compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy for Optical Property Profiling

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to characterize the optical properties of this compound derivatives. cnr.it These properties are dictated by the electronic transitions between molecular orbitals and are highly sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. nih.gov

The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs. For conjugated systems like this compound, the spectrum typically shows one or more absorption bands. acs.org These bands are often attributed to π-π* transitions within the conjugated backbone and intramolecular charge transfer (ICT) transitions, especially in donor-acceptor type molecules. cnr.itacs.org The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters obtained from these measurements.

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. Key parameters include the emission maximum (λ_em), the Stokes shift (the difference between λ_max and λ_em), and the fluorescence quantum yield (Φ_fl), which measures the efficiency of the emission process. nih.gov The photophysical properties of thienopyrrole derivatives can be tuned by chemical modification, making them of interest for applications such as fluorescent probes and materials for organic electronics. cnr.itnih.gov

Table 3: Illustrative Photophysical Data for Thienopyrrole-Based Systems

Compound TypeAbsorption λ_max (nm)Emission λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_fl)
Donor-Acceptor Thienopyrrole400 - 650550 - 750100 - 200Variable
Simple Fused Thienopyrrole300 - 450400 - 55050 - 100Variable

Ranges are based on data for various functionalized thienopyrrole and thienopyrazine systems. cnr.itacs.org

Electrochemical Characterization Techniques, including Cyclic Voltammetry, for Electronic Property Assessment

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for evaluating the electronic properties of this compound-based materials. acs.org CV measures the current response of a substance to a linearly cycled potential sweep. This technique allows for the determination of the oxidation and reduction potentials of a molecule.

From the onset potentials of the first oxidation (E_ox) and reduction (E_red) waves, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. acs.orgrsc.org These energy levels are crucial for predicting the behavior of these materials in electronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgijaers.com

The HOMO-LUMO energy gap (E_g), which can also be estimated from the CV data, is a key parameter that influences the optical and electronic properties of the material. A smaller energy gap generally corresponds to absorption at longer wavelengths. acs.org By systematically modifying the chemical structure of the this compound core, these energy levels can be fine-tuned to meet the requirements of specific applications. rsc.org

Table 4: Electrochemical Properties Derived from Cyclic Voltammetry

ParameterDerivation from CVSignificanceTypical Range for Thienopyrrole Systems (eV)
HOMO EnergyE_HOMO ≈ -[E_ox_onset + C]Electron-donating ability-5.1 to -5.6
LUMO EnergyE_LUMO ≈ -[E_red_onset + C]Electron-accepting ability-3.1 to -3.6
Electrochemical Band GapE_g = |E_LUMO - E_HOMO|Determines absorption spectrum1.8 to 2.5

C is a constant related to the reference electrode. Ranges are based on data for related thienopyrrole donor-acceptor molecules. acs.orgijaers.com

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides a detailed molecular structure, including:

Bond Lengths: Precise distances between bonded atoms.

Bond Angles: Angles between adjacent bonds.

Torsional Angles: Dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions. mdpi.com

This information is invaluable for understanding structure-property relationships. For instance, the planarity of the thienopyrrole core and the packing arrangement in the solid state can significantly influence the material's charge transport properties. The structure of a thieno[2',3':3,4]benzo[1,2-d]oxazole, a related fused system, was confirmed by X-ray structural analysis, highlighting the power of this technique for complex heterocyclic compounds. acs.orgacs.org Although obtaining suitable single crystals can be a challenge, the structural detail provided by X-ray crystallography is unparalleled. mdpi.com

Computational and Theoretical Investigations of 5h Thieno 2,3 C Pyrrole Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for investigating the molecular geometry and electronic structure of organic molecules, including those based on the 5H-thieno[2,3-c]pyrrole scaffold. DFT calculations are instrumental in predicting the planarity of these fused-ring systems, a key factor for efficient electron delocalization in conjugated materials. For instance, studies on related thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives show that DFT can accurately calculate dihedral angles, which typically range from 0.006° to 0.434°, confirming a high degree of planarity in the molecular structure. nih.gov This planarity is essential for effective π-π stacking and charge transport in solid-state applications.

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the electronic and optical properties of a molecule. These frontier molecular orbitals (FMOs) determine a molecule's potential as an electron donor (related to HOMO) or an electron acceptor (related to LUMO) and are critical for designing materials for organic electronics.

DFT calculations are widely used to estimate these energy levels. For derivatives of thieno[2,3-c]pyrrole-4,6-dione, HOMO energy levels have been calculated to be in the range of -5.52 to -5.55 eV. researchgate.net In another study on a polymer incorporating a thieno[2,3-b]pyrrole-5-one unit, the HOMO and LUMO levels were calculated at 4.28 eV and 4.21 eV, respectively. researchgate.net The specific functional and basis set used in the DFT calculations, such as B3LYP/6-31G(d,p), significantly influence the results. journalofbabylon.com These calculations are vital for tuning the electronic properties of materials for applications like organic solar cells, where matching the energy levels of donor and acceptor materials is crucial for efficient charge separation.

Table 1: Calculated HOMO and LUMO Energy Levels for Thieno[2,3-c]pyrrole-based Systems

Compound/SystemHOMO (eV)LUMO (eV)Computational MethodSource
Dithienosilole and Thieno[2,3-c]pyrrole-4,6-dione based molecule-5.52 to -5.55Not SpecifiedNot Specified researchgate.net
(4Z)-4-(thiophene-2- ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b] pyrrole-5-one Polymer (P1)4.284.21DFT (Gaussian 09) researchgate.net
Fullerene20-thieno[2,3-c]pyrrole-4,6(5H)-dione-fullerene20Not SpecifiedNot SpecifiedDFT/B3LYP/6-31G(d,p) journalofbabylon.com

The energy difference between the HOMO and LUMO levels defines the band gap (Eg), a critical property for materials used in optoelectronic devices. A smaller band gap allows the material to absorb lower-energy photons, extending its absorption spectrum. In conjugated systems incorporating the thieno[2,3-c]pyrrole motif, the band gap can be tuned by chemical modification.

For example, creating donor-acceptor (D-A) copolymers is a common strategy to lower the band gap. nih.govacs.org DFT calculations have shown that incorporating strong electron-withdrawing or electron-donating groups can significantly reduce the band gap. nih.gov For small molecules based on a thieno[2,3-c]pyrrole-4,6-dione acceptor unit, optical band gaps have been reported to be as low as 1.87 eV and 1.92 eV. researchgate.net Similarly, polymers based on diketopyrrolopyrrole and tetrathienoacene have achieved low band gaps through the use of different conjugated bridges, a principle applicable to thienopyrrole systems. rsc.org The ability to theoretically predict the band gap allows for the rational design of new low-band-gap materials for applications in organic photovoltaics and near-infrared sensing. semanticscholar.org

Table 2: Band Gap Energies of Conjugated Systems Featuring Thienopyrrole-like Cores

System DescriptionBand Gap (eV)Key FeatureSource
Thieno[2,3-c]pyrrole-4,6-dione based small molecules1.87 - 1.92A-π-D-π-A framework researchgate.net
Thieno[3,4-c]pyrrole-4,6-dione with varied terminal acceptors1.95 - 2.23End-capped acceptor modification nih.gov
Polymer based on dithieno[2,3-b;7,6-b]carbazole and diketopyrrolopyrrole~1.3D-A copolymer structure nih.gov
Polymer based on thieno[2,3-b]pyrrole-5-oneNot SpecifiedCalculated from HOMO-LUMO difference researchgate.net

The electric dipole moment and polarizability are key indicators of a molecule's response to an external electric field and are crucial for understanding nonlinear optical (NLO) properties. DFT calculations are employed to predict these values. For a designed D-A-D molecule, Fullerene20-thieno[2,3-c]pyrrole-4,6(5H)-dione-fullerene20, DFT/B3LYP calculations were used to determine its linear and nonlinear optical properties. journalofbabylon.com The study found that conformational changes, such as rotation, can significantly alter the total electric dipole moment (µtot), the average linear polarizability (αo), and the first hyperpolarizability (βtot), suggesting potential for creating molecular switches. journalofbabylon.com The anisotropic polarizability (Δα) was also analyzed, providing insights into the molecule's deviation from spherical symmetry. journalofbabylon.com

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. This process is fundamental to the function of many organic electronic materials. The this compound core can be incorporated into donor-acceptor architectures to facilitate ICT.

Theoretical calculations are essential for understanding the nature of ICT states. nih.gov For instance, in a π-expanded pyrrolo[3,2-b]pyrrole-dione, computational studies rationalized its unique photophysical behavior by identifying two close-lying excited states that arise from the mixing of partial charge-transfer states. rsc.org Similarly, studies on molecules designed with a D-A-D structure, where thieno[2,3-c]pyrrole-4,6(5H)-dione acts as the acceptor (A) and fullerene as the donor (D), are aimed at creating materials with strong ICT for NLO applications. journalofbabylon.com The extent of ICT can be influenced by the strength of the donor and acceptor units and the nature of the π-conjugated bridge connecting them. acs.org

Quantum-Chemical Modeling of Optical and Charge Transport Properties

Quantum-chemical modeling extends beyond static DFT calculations to predict dynamic properties, such as optical absorption spectra and charge transport parameters. These models are vital for understanding how a material will perform in a device.

For thieno[2,3-c]pyrrole-dione based molecules, quantum-chemical studies have been conducted to investigate their optical and charge transport properties. researchgate.net Such studies can predict whether a material will be predominantly n-type (electron-transporting) or p-type (hole-transporting). Theoretical modeling of charge transport parameters, such as reorganization energies for holes and electrons, can provide a fundamental understanding of why a material exhibits certain mobility characteristics. nih.gov These calculations have revealed clear differences between hole and electron charging processes, offering crucial insights for rationalizing their transport behavior. nih.gov Furthermore, modeling can predict the absorption spectra, helping to design molecules that absorb light in the desired range for photovoltaic or photocatalytic applications. journalofbabylon.com

In Silico Molecular Docking for Prediction of Ligand-Target Interactions

In the realm of medicinal chemistry, in silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. This method is crucial for rational drug design, helping to identify and optimize potential drug candidates.

Derivatives of the thienopyrrole scaffold have been investigated as potential inhibitors for various biological targets. For example, molecular docking studies have been performed on derivatives of the isomeric thieno[3,2-b]pyrrole-5-carboxamide to explore their binding interactions with Histone Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.govresearchgate.net These studies help to elucidate the structure-activity relationship (SAR) and provide theoretical guidance for designing new, more potent inhibitors. nih.gov In another study, a fused system containing the thieno[2,3-c]pyrimidine scaffold was designed and evaluated through molecular docking and dynamic simulations to predict its profile as a modulator for the GABAA receptor. mdpi.com These computational approaches save experimental costs and provide valuable guidance for designing novel therapeutic agents based on the thienopyrrole core. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are instrumental in identifying the chemical features of this compound derivatives that govern their biological activity. These studies correlate variations in molecular structure with changes in observed biological effects, thereby guiding the synthesis of more potent and selective compounds.

Derivatives of the thieno[2,3-c]pyrrole core have been investigated for various therapeutic applications, including anticancer and antimicrobial activities. For instance, SAR studies on a series of 5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole analogs have highlighted the importance of specific substituents in modulating their biological profiles. The inclusion of electron-withdrawing groups like chloro (-Cl) and trifluoromethyl (-CF3) has been shown to enhance the lipophilicity and biological efficacy of these compounds.

Methodologically, SAR investigations often involve synthesizing a library of analogs where specific positions on the thieno[2,3-c]pyrrole scaffold are systematically modified. The biological activity of these analogs is then assessed through in vitro assays, such as enzyme inhibition or cell proliferation assays. The resulting data is used to build predictive models. For example, studies have demonstrated that thieno[2,3-c]pyrrole derivatives can significantly inhibit the growth of breast and lung cancer cell lines, with the mechanism often linked to the induction of apoptosis. Furthermore, the introduction of trifluoromethyl groups has been correlated with enhanced bactericidal activity against both Gram-positive and Gram-negative bacteria.

Another area where SAR of thieno[2,3-c]pyrrole derivatives has been explored is in their function as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor. tandfonline.com Computational models in these studies help to rationalize the binding interactions with the receptor, guiding the design of new antagonists.

The table below summarizes key findings from SAR studies on various derivatives.

Compound SeriesTherapeutic Target/ApplicationKey SAR FindingsReference(s)
Substituted 5-phenyl-5H-thieno[2,3-c]pyrrolesAnticancerTrifluoromethyl groups enhance lipophilicity and activity; linked to apoptosis induction.
Fluorinated thieno[2,3-c]pyrrolesAntimicrobialTrifluoromethyl groups improve bactericidal potency compared to non-fluorinated analogs.
Thieno[2,3-c]pyrrole derivativesGnRH Receptor AntagonismSpecific substitutions modulate receptor binding and antagonism. tandfonline.com

This table is generated based on available research data and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful lens to examine the conformational landscape and intermolecular interactions of this compound systems at an atomic level. These simulations model the movement of atoms and molecules over time, offering insights into structural stability, flexibility, and the nature of non-covalent interactions that are critical for both biological function and material properties.

In the field of materials science, MD simulations have been extensively applied to derivatives such as 2,2'-(2,2'-thiophene-5,5'-diyl)bis(5-butyl-5H-thieno[2,3-c]pyrrole-4,6)-dione (C4-NT3N). acs.orgresearchgate.netunibo.it These studies investigate how molecular packing and intermolecular forces influence the mechanical and electronic properties of organic semiconductors. For instance, simulations have been used to correlate the distinct mechanical behaviors of different polymorphs (crystal forms) of C4-NT3N with their underlying crystal packing. researchgate.netunibo.it One polymorph may exhibit elastic properties while another undergoes plastic deformation, differences that MD simulations can attribute to the strength and directionality of π-stacking, hydrogen bonds (C-H---O), and chalcogen bonds (S---O). acs.orgunibo.it

The conformational flexibility of these systems is also a key area of investigation. MD simulations can map the energy landscape associated with different molecular conformations, identifying the most stable arrangements and the energy barriers between them. This is crucial for understanding how these molecules behave in different environments, such as at the interface with other materials in an organic electronic device. acs.org For example, simulations of thieno(bis)imide end-substituted oligothiophenes on gold surfaces help to understand the structure-property relationships that govern charge transport in organic field-effect transistors (OFETs). researchgate.networktribe.com

The table below presents findings from MD simulations on thieno[2,3-c]pyrrole-dione derivatives.

Compound SystemFocus of MD SimulationKey FindingsReference(s)
2,2'-(2,2'-thiophene-5,5'-diyl)bis(5-butyl-5H-thieno[2,3-c]pyrrole-4,6)-dione (C4-NT3N)Polymorphism and Mechanical PropertiesCrystal packing (π-stacking, C-H---O and S---O bonds) dictates the distinct elastic or plastic behavior of polymorphs. acs.orgresearchgate.netunibo.it
Thieno(bis)imide end-substituted quaterthiophene (NT4N)Charge Transport in OFETsMolecular orientation and out-of-plane domain size in thin films are critical for charge mobility. worktribe.com
PTCDI-C13 at interface with PMMANanoscale AggregationElucidates the role of growth and post-processing conditions in the formation of the interface structure. acs.org

This table is generated based on available research data and is for illustrative purposes.

Applications and Emerging Research Frontiers for 5h Thieno 2,3 C Pyrrole Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 5H-thieno[2,3-c]pyrrole core structure, a fusion of thiophene (B33073) and pyrrole (B145914) rings, is recognized as a privileged scaffold in medicinal chemistry. tandfonline.comtandfonline.comscilit.com This designation stems from its ability to serve as a versatile framework for the development of compounds with a wide range of biological activities. tandfonline.commdpi.com The unique physicochemical and electronic properties of this heterocyclic system make it a valuable starting point for designing novel therapeutic agents. tandfonline.com

The thienopyrrole scaffold, in its various isomeric forms, has been explored for its potential in creating compounds with anticancer, antimicrobial, and antiviral properties, among others. tandfonline.commdpi.comnih.gov Its structural features allow for diverse substitutions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives. tandfonline.commdpi.com

Development of Potential Anticancer Agents

Derivatives of the this compound scaffold and its isomers have shown significant promise as potential anticancer agents. tandfonline.commdpi.comresearchgate.net Researchers have synthesized and evaluated numerous compounds incorporating this core structure, demonstrating their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov

For instance, certain thieno[2,3-b]pyrrol-5-one derivatives have been synthesized and tested for their in-vitro anticancer activity against MCF-7 breast cancer cells. tandfonline.com Similarly, 4H-thieno[3,2-b]pyrrole derivatives have been identified as a valuable framework for developing potent lead compounds for treating colon cancer. researchgate.net Another study highlighted a unique thieno[2,3-c]pyrazole derivative that induced cell death in various human cancer cell lines at low micromolar concentrations. mdpi.com

Table 1: Anticancer Activity of Selected Thienopyrrole Derivatives

Compound Type Cell Line(s) Observed Effect Reference(s)
Thieno[2,3-b]pyrrol-5-one derivative (15a) MCF-7 65.78% cell viability at 3.125 µg/mL and 39.8% at 100 µg/mL tandfonline.com
4H-thieno[3,2-b]pyrrole derivative (12l) U251, A549 IC50 values of 2.29 ± 0.18 and 3.49 ± 0.30 μM, respectively researchgate.net
Thieno[2,3-c]pyrazole derivative (Tpz-1) 17 human cancer cell lines Induced cell death at concentrations from 0.19 µM to 2.99 µM mdpi.com
Thieno[2,3-c]pyridine (B153571) derivative (6i) HSC3, T47D, RKO Potent inhibition with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively nih.gov
Benzothieno[2,3-c]pyridine derivative (5c) PC-3 IC50 of 2.08µM semanticscholar.org
Mechanisms of Action: Enzyme Inhibition (e.g., Pyruvate (B1213749) Kinase M2, Hsp90, EGFR Tyrosinase Kinase, Lysine-specific Demethylase 1)

The anticancer effects of thieno[2,3-c]pyrrole derivatives are often attributed to their ability to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.

Pyruvate Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key player in the altered metabolism of cancer cells, often referred to as the Warburg effect. nih.govnih.gov Activation of PKM2 is seen as a strategy to revert cancer cells to a more normal metabolic state. nih.govnih.gov Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been identified as activators of PKM2, representing a potential therapeutic approach. nih.govnih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. mdpi.comnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways that are critical for cancer cell growth. mdpi.comnih.gov Thieno[2,3-c]pyridine derivatives have been designed and evaluated as Hsp90 inhibitors, with some compounds showing potent anticancer activity. nih.govmdpi.com

EGFR Tyrosinase Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. tandfonline.com Molecular docking studies have indicated that thieno[2,3-b]pyrrol-5-one derivatives have a moderate affinity for EGFR Tyrosinase Kinase, suggesting this as a potential mechanism for their anticancer effects. tandfonline.com

Lysine-specific Demethylase 1 (LSD1): LSD1 is an enzyme that is overexpressed in various cancers and is considered a validated target for cancer therapy. researchgate.netnih.gov Thieno[3,2-b]pyrrole-5-carboxamides have been discovered as reversible inhibitors of LSD1. researchgate.netnih.govnih.govpdbj.org High-throughput screening and subsequent optimization have led to the identification of potent inhibitors from this chemical series. nih.govpdbj.org

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

In addition to enzyme inhibition, thieno[2,3-c]pyrrole derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

For example, a novel curcumin-like dienone was found to induce apoptosis in triple-negative breast cancer cells. mdpi.com Mechanistic studies of a 4H-thieno[3,2-b]pyrrole derivative revealed that it arrests the cell cycle in the G0/G1 phase and induces apoptosis in A549 lung cancer cells. researchgate.net Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov Furthermore, some thieno[2,3-c]pyridine derivatives have been observed to cause an accumulation of cells in the G2 phase of the cell cycle. nih.gov A specific thieno[2,3-c]pyrazole derivative was found to interfere with cell cycle progression and induce apoptosis in acute myeloid leukemia cells. mdpi.com

Exploration as Antimicrobial Agents

The thienopyrrole scaffold is also being investigated for its potential in developing new antimicrobial agents. While this area of research is less extensive than the work on anticancer applications, preliminary studies suggest that these compounds could be effective against various microbial pathogens. The inherent biological activity of the fused pyrrole and thiophene rings provides a foundation for the design of novel antibacterial and antifungal drugs. tandfonline.com

Investigations as Antiviral Compounds

Derivatives of the thienopyrrole scaffold have emerged as a promising class of antiviral agents, particularly against alphaviruses. nih.govnih.govresearchgate.netnih.gov These viruses, such as Chikungunya virus (CHIKV), are responsible for significant human disease, and there is a pressing need for effective antiviral treatments. nih.govnih.gov

Proposed Mechanisms Involving Viral Replicase Proteins (e.g., Alphaviruses, Hepatitis C Virus)

Research suggests that thienopyrrole derivatives exert their antiviral effects by targeting the viral replication machinery. nih.gov In the case of alphaviruses, the genome encodes for non-structural proteins (nsP1-4) that form a replication complex responsible for synthesizing viral RNA. nih.gov Thienopyrrole compounds have been identified that inhibit this replication process. nih.govnih.gov

For example, a thieno[3,2-b]pyrrole compound was identified with potent activity against neurotropic alphaviruses, and structure-activity relationship studies led to the discovery of derivatives with submicromolar inhibitory concentrations. nih.gov Further optimization of a thieno[3,2-b]pyrrole derivative with good in vitro anti-CHIKV activity led to compounds with improved metabolic stability and broad-spectrum activity against other alphaviruses. researchgate.netnih.gov Trisubstituted thieno[3,2-b]pyrrole 5-carboxamides have also been shown to be potent inhibitors of in vitro CHIKV infection, controlling viral RNA production and the expression of viral proteins. nih.gov

Interestingly, heterocyclic compounds containing a thieno[3,2-b]pyrrole core have also been identified as potential inhibitors of the Hepatitis C virus (HCV). nih.gov

Table 2: Antiviral Activity of Selected Thienopyrrole Derivatives

Compound Type Virus Target/Mechanism Key Findings Reference(s)
Thieno[3,2-b]pyrrole derivative Neurotropic alphaviruses Viral replication IC50 <10 µmol/L, potent activity in cultured neuronal cells nih.gov
Thieno[3,2-b]pyrrole 5-carboxamide (15c) Chikungunya virus (CHIKV), O'nyong-nyong virus, Sindbis virus Viral replication (inhibition of nsP1, nsP3, capsid, and E2 proteins) EC50 of ca. 2 μM against CHIKV nih.gov
Thieno[3,2-b]pyrrole (20) Chikungunya virus (CHIKV) and other alphaviruses Viral RNA production Attenuated viral RNA production, broad-spectrum activity researchgate.netnih.gov
Thieno[3,2-b]pyrrole core compounds Hepatitis C Virus (HCV) Not specified Identified as potential inhibitors nih.gov

Derivatives Demonstrating Anti-inflammatory Activity

Derivatives of the this compound scaffold have shown potential as anti-inflammatory agents. Certain compounds within this class have been found to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov For example, a thieno[3,2-c]pyrazol-3-amine derivative demonstrated anti-neuroinflammatory effects in astrocytes and microglia cells by inhibiting iNOS expression. nih.gov This suggests a potential therapeutic application for these compounds in conditions characterized by neuroinflammation.

Contributions to Neuroprotective Research

The neuroprotective potential of this compound derivatives is an active area of investigation. Research has shown that certain derivatives can protect neurons from damage. For instance, a thieno[3,2-c]pyrazol-3-amine derivative has demonstrated neuroprotective effects against Aβ-induced neurotoxicity in rat primary cortical neurons. nih.gov This same compound was also found to promote the outgrowth of differentiated neuronal neurites, suggesting a role in neuronal repair and regeneration. semanticscholar.org Furthermore, novel thieno[3,2-b]pyrrole derivatives have been identified as potent inhibitors of neurotropic alphaviruses, which can cause severe central nervous system infections. nih.gov A cell-based assay using a western equine encephalitis virus replicon led to the discovery of a thieno[3,2-b]pyrrole compound with significant antiviral activity in cultured neuronal cells. nih.gov

Modulators of Metabolic Pathways (e.g., Glycogen (B147801) Phosphorylase Inhibition)

Thieno[2,3-c]pyrrole derivatives have been explored as modulators of key metabolic enzymes, particularly glycogen phosphorylase (GP). GP is a crucial enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Two series of novel thienopyrrole inhibitors of human liver glycogen phosphorylase a (GPa) have been synthesized and shown to be effective in reducing glucose output from rat hepatocytes. nih.gov X-ray crystallography studies have revealed that these compounds bind to the dimer interface site of the rabbit muscle enzyme. nih.gov

Another significant target in metabolic disease and neurodegenerative disorders is Glycogen Synthase Kinase 3β (GSK-3β). A series of thieno[3,2-c]pyrazol-3-amine derivatives were designed and evaluated as potential GSK-3β inhibitors. nih.gov One derivative, compound 54 , was identified as a potent GSK-3β inhibitor with an IC50 of 3.4 nM. nih.gov This compound exhibited neuroprotective effects and was shown to inhibit GSK-3β by modulating its phosphorylation status. nih.gov Another study identified a similar derivative, 16b , as a potent GSK-3β inhibitor with an IC50 of 3.1 nM. semanticscholar.org

Table 1: Thieno[2,3-c]pyrrole Derivatives as Metabolic Pathway Modulators
Derivative ClassTarget EnzymeKey FindingsReference
ThienopyrrolesGlycogen Phosphorylase a (GPa)Effective in reducing glucose output from rat hepatocytes. Bind at the dimer interface site of the enzyme. nih.gov
Thieno[3,2-c]pyrazol-3-amine (compound 54)Glycogen Synthase Kinase 3β (GSK-3β)Potent inhibitor with an IC50 of 3.4 nM. Showed neuroprotective effects. nih.gov
Thieno[3,2-c]pyrazol-3-amine (compound 16b)Glycogen Synthase Kinase 3β (GSK-3β)Potent inhibitor with an IC50 of 3.1 nM. Inhibited Aβ-induced tau protein hyperphosphorylation. semanticscholar.org

Targeting Specific Receptors (e.g., GnRH Receptor Antagonism, Serotonin (B10506) 5-HT1A Receptor Binding)

The versatility of the thieno[2,3-c]pyrrole scaffold allows for its adaptation to target a range of specific biological receptors.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism: A new class of small-molecule GnRH antagonists based on the thieno[2,3-b]pyrrole core has been designed. nih.gov The synthesis and structure-activity relationships of these compounds have been described, with investigations into substitutions at the C4 position revealing that the introduction of piperazines and piperidines can improve the physical properties while maintaining good in vitro potency. nih.gov This research has led to the discovery of amidopiperidines with enhanced pharmacokinetic properties. nih.gov Further work has focused on the efficient synthesis of highly substituted thienopyrrole and pyrrole-based antagonists. researchgate.net

Serotonin 5-HT1A Receptor Binding: Thienopyrrole derivatives have been investigated as bioisosteres of N,N-dimethyltryptamine, a serotonin agonist. nih.gov Specifically, 4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole has shown significantly greater affinity for the 5-HT1A receptor than the corresponding indole (B1671886) analogue. nih.gov This suggests that the thienopyrrole nucleus can serve as a potent bioisostere for the indole nucleus in compounds that target the serotonin 5-HT1A receptor. nih.gov These derivatives were found to induce a "serotonin syndrome" and salivation, which are indicative of 5-HT1A receptor activation. nih.gov

Utilization as Photosensitizers in Photodynamic Therapy Research

The photophysical properties of certain this compound derivatives make them promising candidates for use as photosensitizers in photodynamic therapy (PDT). Ideal photosensitizers should possess strong absorption in the optical window region and a high quantum yield of reactive oxygen species (ROS) upon irradiation. nih.gov While direct research on this compound derivatives as photosensitizers is emerging, related porphyrin and pthalocyanine derivatives have shown promise. nih.govnih.gov The development of novel photosensitizers is a critical area of PDT research, and the tunable electronic properties of the thienopyrrole core could be advantageous in designing new agents.

Advanced Materials Science Applications

The unique electronic and optical properties of the this compound core and its derivatives have positioned them as valuable building blocks in the field of advanced materials science.

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

The thieno[2,3-c]pyrrole-4,6-dione (TPD) moiety, in particular, has been widely incorporated into small molecules for use in organic solar cells. ijaers.com These materials are often used in a donor-acceptor (D-A) structural framework, which has led to significant progress in the photovoltaic performance of small molecule-based devices. ijaers.com The development of TPD-based small molecules offers several advantages, including well-defined molecular structures and high purity. ijaers.com

Researchers have synthesized new conjugated small molecules of the acceptor-π-donor-π-acceptor (A-π-D-π-A) type, end-capped with TPD units. researchgate.net These molecules exhibit interesting absorption properties and have been used as electron donors in bulk-heterojunction solar cells. researchgate.net For example, a solar cell using DTS(TTPD)2 as the electron donor and a fullerene derivative as the electron acceptor achieved a power conversion efficiency (PCE) of 1.20% with a high open-circuit voltage (Voc) of 0.97 V. researchgate.net

The design of A2–D–A1–D–A2 type acceptor molecules based on a thieno[3,4-c]pyrrole-4,6-dione (B1257111) core has also been explored. nih.govacs.org By modifying the donor and acceptor parts of these molecules, their photovoltaic and optoelectronic attributes can be tuned. nih.govacs.org These studies have shown that newly designed molecules can have improved charge mobilities and dipole moments, leading to better performance in organic solar cells. nih.gov

Table 2: Performance of Thieno[2,3-c]pyrrole Derivatives in Organic Solar Cells
DerivativeDevice ArchitecturePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Reference
DTS(TTPD)2Bulk-Heterojunction1.20%0.97 V researchgate.net
DTS(BTTPD)2Bulk-Heterojunction-0.97 V researchgate.net
BT-TPD (2a)Bulk-Heterojunction-- ijaers.com
TBDT-TTPD (2b)Bulk-Heterojunction4.62%- ijaers.com
SM 8Bulk-Heterojunction4.98%0.85 V ijaers.com

Organic Field-Effect Transistors (OFETs)

Thieno[2,3-c]pyrrole and its isomers, such as thieno[3,2-b]pyrrole, are promising building blocks for organic semiconductors used in organic field-effect transistors (OFETs). digitellinc.comdigitellinc.com These materials offer advantages like high electron density, asymmetry, and an easily modifiable NH group, which allows for fine-tuning of their properties. digitellinc.com

Donor-acceptor small molecules and polymers based on thienopyrrole have demonstrated excellent performance in OFETs. For instance, a donor-acceptor polymer, P(DPP-TP), containing thienopyrrole as the donor and diketopyrrolopyrrole as the acceptor, exhibited a hole mobility of 0.12 cm² V⁻¹ s⁻¹. digitellinc.com Banana-shaped donor-acceptor molecules with a thieno[3,2-b]pyrrole donor and a benzothiadiazole acceptor showed a hole mobility of 0.08 cm² V⁻¹ s⁻¹. digitellinc.comdigitellinc.com

The backbone curvature of these molecules significantly influences their OFET performance. nih.gov Two p-type donor-acceptor semiconducting small molecules, TP-BT4T-TP and TP-BT2TT-TP, were synthesized with different backbone curvatures by altering the spacer group between the thieno[2,3-b]pyrrole donor and the benzothiadiazole acceptor. nih.gov The more curved molecule, TP-BT4T-TP, exhibited a significantly higher charge carrier mobility of 0.0259 cm² V⁻¹ s⁻¹ compared to the more linear analog. nih.govacs.org

Molecule/PolymerArchitectureDonor UnitAcceptor UnitHole Mobility (cm² V⁻¹ s⁻¹)
P(DPP-TP)D-A PolymerThienopyrroleDiketopyrrolopyrrole0.12
TP-BT2T-BTBanana-shaped D-AThieno[3,2-b]pyrroleBenzothiadiazole0.08
TP-BT4T-TPCurved D-AThieno[2,3-b]pyrroleBenzothiadiazole0.0259
TP-BT2TT-TPLinear D-AThieno[2,3-b]pyrroleBenzothiadiazole5.41 x 10⁻⁵
BT-TPDD-A Small Molecule-TPD1.7 x 10⁻³
TBDT-TTPDA-D-A Small MoleculeBDTTPD7.7 x 10⁻³

Organic Light Emitting Diodes (OLEDs)

Derivatives of thienopyrrole have also found applications in the field of organic light-emitting diodes (OLEDs). Their tunable electronic properties and high fluorescence make them suitable for use as emissive materials. researchgate.netacs.org

Dithieno[3,2-b:2′,3′-d]pyrrole-arylene copolymers have been synthesized and used as emissive layers in LEDs. researchgate.netacs.org These materials are soluble and processable, with good molecular weights. researchgate.net By copolymerizing dithienopyrrole with different arylene units, the emission color of the resulting OLEDs can be tuned from yellow-green to red-purple. researchgate.net For instance, a copolymer with fluorene (B118485) gave a higher threshold voltage and a maximum luminance of 197 cd/m². researchgate.net

Furthermore, π-conjugated organic molecules based on pyrrole and terphenyl have been computationally studied for their potential in OLEDs. jmaterenvironsci.com These materials are designed to have good photochemical and thermal stability, as well as high charge mobility. jmaterenvironsci.com The efficiency of charge injection and transport is a key factor in OLED performance, and the HOMO and LUMO energy levels of these pyrrole-based compounds can be tailored to match those of the electrode and charge transport layers. jmaterenvironsci.com

Development of Molecular Switches for Optoelectronic Devices

The unique chemical reactivity of certain pyrrole derivatives allows for their use as molecular switches. A novel three-position molecular switch has been developed based on the transformations of a cyano-substituted pyrrol-2-one derivative. rsc.org This switch is sensitive to the solvent, acid-base reagents, and temperature changes. rsc.org Such multi-responsive molecular systems open up new avenues for the development of advanced optoelectronic devices with tunable properties. rsc.org

Application as Fluorescent Materials and Dyes in Advanced Imaging and Sensing Technologies

The inherent fluorescence of many thienopyrrole derivatives makes them valuable as fluorescent materials and dyes. Dithieno[3,2-b:2′,3′-d]pyrrole-based materials, in particular, exhibit high fluorescence. researchgate.netacs.org Copolymers of dithienopyrrole have been synthesized for use as green and red-emitting materials. researchgate.net

These fluorescent properties are also being explored for sensing applications. For example, N-alkyl substituted dithienopyrrole homopolymers have been investigated as highly fluorescent materials and for their potential as biosensors. researchgate.net

Future Directions in Synthetic and Functional Research

The field of this compound and its derivatives continues to be an active area of research with many exciting future directions.

In terms of synthesis, the development of novel and more efficient synthetic routes to the core this compound structure and its derivatives is a key area of focus. rsc.org This includes exploring new catalytic methods and reaction pathways to improve yields and reduce the number of synthetic steps. acs.org For example, a novel phosphineimine–alkylidenemalonate cyclization reaction has been reported for the synthesis of this compound. rsc.org

Functionally, a major thrust is the continued design and synthesis of new donor-acceptor materials for high-performance organic solar cells with even higher power conversion efficiencies. This involves exploring new donor and acceptor combinations, as well as optimizing the molecular geometry and electronic properties of the materials. nih.govacs.org The development of non-fullerene acceptors based on thienopyrrole is a particularly promising avenue. nih.gov

For OFETs, the focus is on achieving higher charge carrier mobilities and improved device stability. This can be accomplished through the design of new thienopyrrole-based semiconductors with optimized molecular packing and electronic coupling. digitellinc.comnih.gov Understanding the structure-property relationships in these materials is crucial for their rational design. nih.gov

In the realm of OLEDs, the development of new thienopyrrole-based emitters with high quantum yields and long operational lifetimes is a key goal. researchgate.net This includes the synthesis of materials that emit in different regions of the visible spectrum for full-color display applications. researchgate.net

The exploration of thienopyrrole derivatives for other applications, such as molecular switches, sensors, and in the field of medicine, is also a growing area of research. rsc.orgnih.govnih.gov For instance, substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffolds are being investigated as activators of the M2 isoform of pyruvate kinase, a potential target for cancer therapy. nih.gov

Conclusion

Summary of the Academic Research Significance and Impact of 5H-Thieno[2,3-c]pyrrole

The fused heterocyclic compound this compound holds considerable significance in academic research, primarily as a versatile scaffold for the development of functional organic materials and biologically active molecules. Thienopyrroles, the class of compounds to which this compound belongs, are known to exhibit unique physicochemical, opto-electrical, and biological properties due to the fusion of electron-rich pyrrole (B145914) and thiophene (B33073) rings. tandfonline.com

The academic impact of this specific isomer is evident in several key areas:

Medicinal Chemistry: Research has demonstrated the potential of this compound derivatives as pharmacologically active agents. For instance, certain derivatives have been synthesized and evaluated as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor, indicating their potential in therapeutic applications. tandfonline.com

Materials Science: In the field of organic electronics, derivatives of the thieno[2,3-c]pyrrole core have shown significant promise. Specifically, thieno[2,3-c]pyrrole-4,6-dione (TPD) has been successfully incorporated as a building block in donor-acceptor (D-A) type small molecules for use in organic photovoltaic cells. ijaers.com The electron-withdrawing nature of the TPD unit helps in tuning the highest occupied molecular orbital (HOMO) energy levels of these small molecules to relatively low levels, which is advantageous for achieving high open-circuit voltage in solar cell devices. ijaers.com The development of these TPD-based small molecules has led to power conversion efficiencies (PCEs) exceeding 3% in some cases, highlighting the impact of this scaffold in the search for efficient organic solar energy solutions. ijaers.com

Synthetic Chemistry: The pursuit of novel and efficient synthetic routes to the this compound core has also been a focus of academic research. Methods have been developed involving the cyclization of precursors like methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with primary amines to form dihydrothienopyrroles, which are then converted to the aromatic this compound system through oxidation and subsequent dehydration or dehydrogenation. utwente.nl A novel synthesis using a phosphineimine–alkylidenemalonate cyclization reaction has also been reported, expanding the synthetic chemist's toolkit for accessing this heterocyclic system. rsc.org

Prospective Avenues for Future Research and Development in Chemical Synthesis and Advanced Applications

The foundational research into this compound and its derivatives opens up numerous prospective avenues for future investigation and application development.

Future Directions in Chemical Synthesis:

Development of Novel Synthetic Methodologies: While methods exist for the synthesis of the this compound core, future research could focus on developing more atom-economical, scalable, and high-yield synthetic strategies. utwente.nlrsc.org This could involve exploring new catalytic systems or one-pot reaction cascades to simplify the synthetic process from readily available starting materials.

Functionalization Strategies: A key area for development is the selective functionalization of the this compound ring. Developing methods to precisely install various substituents at different positions on the thiophene or pyrrole moieties would allow for fine-tuning of the molecule's electronic and steric properties, which is crucial for optimizing performance in advanced applications.

Future Directions in Advanced Applications:

Organic Electronics: Building on the success of thieno[2,3-c]pyrrole-4,6-dione in photovoltaics, future work could explore the synthesis of new polymers and small molecules incorporating the this compound core for a wider range of organic electronic devices. ijaers.com This includes organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where the unique electronic characteristics of the thienopyrrole system could be beneficial. researchgate.net The development of novel donor-acceptor copolymers could lead to materials with tailored band gaps and improved charge transport properties.

Medicinal Chemistry and Chemical Biology: The initial finding that this compound derivatives can act as GnRH receptor antagonists warrants further investigation. tandfonline.com Future research could involve synthesizing and screening a broader library of these compounds to establish detailed structure-activity relationships (SAR). This could lead to the discovery of more potent and selective modulators of this and other biological targets. Given the broad biological activities of other thienopyrrole isomers, exploring the this compound scaffold for other therapeutic areas, such as anticancer or antiviral agents, represents a promising research avenue. tandfonline.comnih.gov

Sensing and Diagnostics: The inherent electronic properties and potential for functionalization make the this compound core a candidate for the development of novel chemical sensors. Polymers or small molecules based on this scaffold could be designed to exhibit changes in their optical or electrical properties upon binding to specific analytes.

By focusing on these areas, the scientific community can further unlock the potential of the this compound system, paving the way for new materials and technologies.

Q & A

Q. What are the most reliable synthetic routes for preparing 5H-thieno[2,3-c]pyrrole, and how do reaction conditions influence yield?

The phosphineimine–alkylidenemalonate cyclization reaction is a novel method for synthesizing this compound, offering moderate yields (e.g., 40–60%) under controlled conditions. Key parameters include temperature (optimized at 80–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of precursors. Alternative routes involve functionalizing thiophene-pyrrole fused cores via cross-coupling or cycloaddition reactions, though these may require transition-metal catalysts (e.g., Pd or Cu) .

Q. How can the crystal structure of this compound derivatives inform electronic properties?

X-ray crystallography of derivatives like (3′R)-3′-Benzyl-2′,3′-dihydro-1H-spiro[indole-3,1′-naphtho[2,3-c]pyrrole] reveals planar heterocyclic rings (deviation <0.1 Å) and large dihedral angles (e.g., ~89.95° between fused rings). These structural features correlate with reduced π-orbital overlap, impacting charge transport in semiconductor applications .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

Derivatives such as ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate require strict adherence to hazard guidelines (e.g., N—H⋯O hydrogen bonding risks). Use fume hoods for volatile intermediates, avoid ignition sources (P210), and employ PPE for skin/eye protection. Storage at –20°C under inert gas (N₂/Ar) is advised for air-sensitive analogs .

Q. How does the electronic bandgap of this compound derivatives compare to other organic semiconductors?

Derivatives like this compound-4,6-dione exhibit tunable bandgaps (1.5–2.5 eV) via substituent engineering (e.g., alkyl chains or electron-withdrawing groups). This range is competitive with poly(3-hexylthiophene) (P3HT, ~1.9 eV) and enables absorption in visible/near-IR spectra for photovoltaic applications .

Advanced Research Questions

Q. How do quantum effects influence the molecular dynamics of this compound on metallic surfaces?

Quantum tunneling and non-classical motion dominate the adsorption of pyrrole analogs on metals like Au or Ag. For example, internal vibrational modes (e.g., ring puckering) alter energy landscapes, requiring density functional theory (DFT) simulations with van der Waals corrections to predict surface interactions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies arise from side reactions (e.g., over-oxidation or dimerization). Kinetic studies using in-situ NMR or HPLC-MS can identify intermediates. For example, stabilizing reactive malonate intermediates with bulky substituents (e.g., tert-butyl groups) improves selectivity by ~20% .

Q. How do bulk heterojunction architectures enhance the performance of this compound-based organic solar cells?

Blending this compound donors (e.g., with PCBM acceptors) creates interpenetrating networks for charge separation. Optimizing donor-acceptor ratios (1:1 to 1:4) and annealing conditions (e.g., 150°C for 10 min) increases power conversion efficiency (PCE) from 2% to >8% via improved crystallinity .

Q. Can multicomponent reactions (MCRs) streamline the synthesis of functionalized this compound libraries?

One-pot MCRs using aldehydes, amines, and activated esters (e.g., Ugi or Passerini reactions) generate diverse analogs (e.g., 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones) in 24–48 hours. This approach reduces purification steps and achieves >70% yields for high-throughput screening .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to map reaction parameters (e.g., time, temperature, catalyst loading) for yield maximization.
  • Structural Validation : Pair X-ray crystallography with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm electronic structures .
  • Device Fabrication : Employ spin-coating (1000–3000 rpm) and thermal evaporation for layer-by-layer organic solar cell assembly .

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